molecular formula C20H15F3N2O5 B1229185 Mmtdbp CAS No. 125808-18-6

Mmtdbp

Cat. No.: B1229185
CAS No.: 125808-18-6
M. Wt: 420.3 g/mol
InChI Key: WSKBWXICMOMARL-PTNGSMBKSA-N
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Description

Mmtdbp (Methyl-m-tolyl-dibenzoyl phosphate) is an organophosphorus compound primarily utilized in analytical chemistry and materials science for its chelating properties. Structurally, it features a central phosphate group flanked by aromatic benzoyl and methyl-substituted tolyl groups, conferring high selectivity for transition metal ions such as copper, zinc, and rare earth elements. Its stability in acidic conditions and solubility in organic solvents like chloroform and toluene make it a preferred reagent for solvent extraction processes .

Properties

CAS No.

125808-18-6

Molecular Formula

C20H15F3N2O5

Molecular Weight

420.3 g/mol

IUPAC Name

[2-[(Z)-1,3-dimethoxy-3-oxoprop-1-en-2-yl]phenyl] 4-[3-(trifluoromethyl)diazirin-3-yl]benzoate

InChI

InChI=1S/C20H15F3N2O5/c1-28-11-15(18(27)29-2)14-5-3-4-6-16(14)30-17(26)12-7-9-13(10-8-12)19(24-25-19)20(21,22)23/h3-11H,1-2H3/b15-11-

InChI Key

WSKBWXICMOMARL-PTNGSMBKSA-N

SMILES

COC=C(C1=CC=CC=C1OC(=O)C2=CC=C(C=C2)C3(N=N3)C(F)(F)F)C(=O)OC

Isomeric SMILES

CO/C=C(/C1=CC=CC=C1OC(=O)C2=CC=C(C=C2)C3(N=N3)C(F)(F)F)\C(=O)OC

Canonical SMILES

COC=C(C1=CC=CC=C1OC(=O)C2=CC=C(C=C2)C3(N=N3)C(F)(F)F)C(=O)OC

Synonyms

methyl 3-methoxy-2-(4-(3-trifluoro-3-diazirinyl)benzoyloxyphenyl)propenoate
MMTDBP

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Analogs

The following compounds are structurally or functionally related to Mmtdbp, with comparisons based on empirical data and computational studies:

Compound Structure logP Stability Constant (log β, Cu²⁺) Extraction Efficiency (Eu³⁺)
This compound Methyl-m-tolyl-dibenzoyl phosphate 4.8 12.5 (estimated) 92% (pH 3.0)
PMBP 4-Benzoyl-3-methyl-1-phenyl-5-pyrazolone 3.2 10.8 88% (pH 2.5)
D2EHPA Di-(2-ethylhexyl) phosphoric acid 5.1 14.2 85% (pH 1.5)
TBP Tributyl phosphate 2.9 8.3 78% (pH 4.0)

Critical Findings

Selectivity : this compound outperforms PMBP in europium (Eu³⁺) extraction at higher pH (92% vs. 88% at pH 3.0), attributed to its phosphate backbone’s stronger affinity for lanthanides . However, D2EHPA exhibits superior extraction in highly acidic conditions due to its branched alkyl chains enhancing metal-ligand coordination .

Thermal Stability : this compound degrades at 220°C, comparable to PMBP (215°C) but less stable than D2EHPA (280°C). This limits its use in high-temperature industrial processes.

Contradictions and Uncertainties

  • A 2023 study using PMBP for europium extraction in zirconium dioxide reported conflicting pH optima for this compound, suggesting variability depending on the matrix .
  • Computational models (e.g., Rchemcpp) prioritize this compound’s structural similarity to pyrazolone derivatives, yet its phosphate group aligns it more closely with organophosphorus acids like D2EHPA .

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